2-甲基-5-(4H-1,2,4-三唑-4-基)苯胺

描述

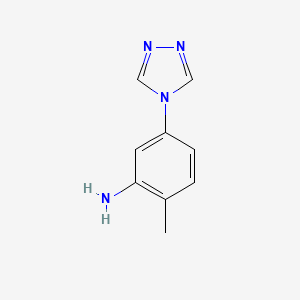

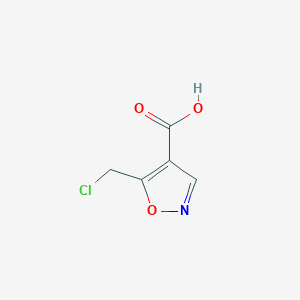

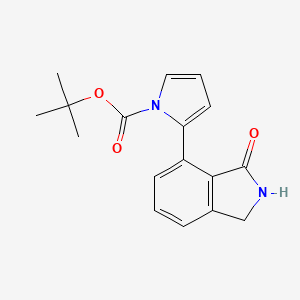

“2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline” is a chemical compound with the empirical formula C9H10N4 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .

Molecular Structure Analysis

The molecular structure of “2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline” can be represented by the SMILES stringNC1=CC(N2C=NN=C2)=CC=C1C . This indicates that the compound has a triazole ring attached to an aniline group, with a methyl group also attached to the aniline . Physical And Chemical Properties Analysis

“2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline” is a solid compound . Its molecular weight is 174.20 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved information.科学研究应用

抗癌药

1,2,4-三唑衍生物因其潜在的抗癌活性而被广泛研究。 将三唑环引入药效团已显示出在提高针对各种癌细胞系的细胞毒活性方面具有良好的效果 。例如,某些 1,2,4-三唑衍生物已证明对 Hela 细胞系具有显着的细胞毒性,这表明对三唑环的修饰,例如在 2-甲基-5-(4H-1,2,4-三唑-4-基)苯胺中发现的修饰,可能导致开发有效的抗癌药物。

抗菌活性

已知三唑核心具有抗菌和抗真菌特性。研究表明,1,2,4-三唑衍生物可以有效对抗多种微生物病原体。 这使得它们在寻找新的抗菌剂方面具有价值,特别是在抗生素耐药性日益成为关注点的时代 。

中枢神经兴奋剂和镇静剂

含有 1,2,4-三唑环的化合物已被用于开发中枢神经系统 (CNS) 兴奋剂和镇静剂。 它们能够穿过血脑屏障并与中枢神经系统受体相互作用,使其成为治疗各种神经疾病的候选药物 。

抗病毒剂

三唑环结构是几种抗病毒药物中的常见特征。 其在分子中的存在与对不同病毒的抑制活性相关,为开发新的抗病毒疗法提供了一条途径 。

抗炎药

1,2,4-三唑衍生物表现出抗炎特性,这在治疗慢性炎症性疾病中至关重要。 通过调节炎症反应,这些化合物可以为关节炎和其他自身免疫性疾病等疾病提供治疗益处 。

酶抑制

三唑环可以充当酶抑制剂中肽键的模拟物。例如,来曲唑和阿那曲唑含有 1,2,4-三唑环,用作治疗乳腺癌的芳香化酶抑制剂。 它们通过抑制负责雌激素产生的酶起作用,雌激素是激素敏感型乳腺癌中癌细胞生长的关键驱动因素 。

作用机制

The mechanism of action of 2M5TA is not yet fully understood. However, it is believed that the triazole ring of 2M5TA is able to interact with proteins and other molecules, allowing it to act as a ligand. This interaction between the triazole ring and the proteins or molecules can then affect the conformation, structure, and function of the proteins or molecules.

Biochemical and Physiological Effects

2M5TA has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme acetylcholinesterase and has been found to have a variety of anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 2M5TA has been found to have anti-fungal, anti-bacterial, and anti-viral effects.

实验室实验的优点和局限性

2M5TA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it can be used to study a variety of biochemical and physiological processes. However, there are also some limitations to using 2M5TA in laboratory experiments. It is a relatively new compound and its mechanism of action is not yet fully understood. In addition, its effects may vary depending on the concentration and the type of molecule or protein it is interacting with.

未来方向

There are several potential future directions for the use of 2M5TA. One potential direction is the development of new drugs or pharmaceuticals based on 2M5TA. Another potential direction is the use of 2M5TA for studying the structure and function of proteins and other molecules. In addition, 2M5TA could be used to study metabolic pathways and the interactions between proteins and other molecules. Finally, 2M5TA could be used to develop new anti-inflammatory, anti-oxidant, and anti-cancer drugs.

属性

IUPAC Name |

2-methyl-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-2-3-8(4-9(7)10)13-5-11-12-6-13/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLNKOFEAKDINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589903 | |

| Record name | 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954325-79-2 | |

| Record name | 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Methylpiperidin-4-yl)oxy]aniline](/img/structure/B1602576.png)